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Compound of Interest

Compound Name: CE(20:3(82,112,147))

Cat. No.: B1255059

Introduction

The accurate analysis of lipids from biological matrices is fundamental for research in various
fields, including drug development and clinical diagnostics. The choice of lipid extraction
method is critical as it significantly influences the composition of the extracted lipidome. For
apolar lipids, such as triacylglycerides (TAGs) and cholesteryl esters (CEs), a solvent system
with high lipophilicity is required for efficient extraction. The hexane-isopropanol method, a
modification of the protocol originally developed by Hara and Radin, offers an effective and less
toxic alternative to traditional chloroform-based methods like Folch and Bligh and Dyer for the
selective extraction of these nonpolar lipid classes.[1][2] This application note provides a
detailed protocol for the extraction of apolar lipids, including CE(20:3), from biological samples
using a hexane-isopropanol solvent system.

Principle of the Method

The hexane-isopropanol extraction method leverages the principle of "like dissolves like".
Hexane, a nonpolar solvent, efficiently solubilizes apolar lipids. Isopropanol, a moderately polar
solvent, facilitates the extraction process by disrupting hydrogen bonds and van der Waals
forces between lipids and proteins in cell membranes and lipoproteins, thereby releasing the
lipids into the solvent phase. The combination of these two solvents creates a system that is
highly effective for the extraction of hydrophobic lipids while minimizing the co-extraction of
more polar lipids and agueous contaminants.
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Protocols and Methodologies

I. Materials and Reagents
e Solvents:
o n-Hexane (HPLC grade)
o Isopropanol (2-Propanol, HPLC grade)
e Reagents:
o Butylated hydroxytoluene (BHT) - as an antioxidant (optional but recommended)
o Deionized water
o Nitrogen gas (for drying)
e Equipment:
o Glass centrifuge tubes with PTFE-lined caps
o Vortex mixer
o Refrigerated centrifuge
o Pipettes and tips
o Sample homogenizer (for tissue samples)
o Solvent evaporator (e.g., nitrogen evaporator)
Il. Reagent Preparation
o Extraction Solvent (Hexane:lsopropanol 3:2, v/v):

o In a clean glass bottle, combine 60 mL of n-hexane with 40 mL of isopropanol.
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o If desired, add BHT to the hexane to a final concentration of 50 pg/mL to prevent lipid
oxidation.[3]

o Mix thoroughly and store in a tightly sealed container at room temperature.
[ll. Sample Preparation

e Plasma/Serum: Use a precise volume (e.g., 50-100 pL) of plasma or serum directly for the
extraction.

o Cell Culture:

o Harvest cells and wash with phosphate-buffered saline (PBS) to remove media
components.

o Resuspend the cell pellet in a known volume of PBS or water.
o An aliquot of the cell suspension can be used for extraction.
e Tissues:
o Weigh a small piece of tissue (e.g., 10-50 mg).
o Add a suitable volume of cold PBS or water.

o Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue
fragments remain.

IV. Step-by-Step Extraction Protocol
This protocol is adapted from established methods for apolar lipid extraction.[3]

e Solvent Addition: To your prepared sample (e.g., 100 L of plasma, cell suspension, or tissue
homogenate) in a glass centrifuge tube, add 800 uL of ice-cold hexane:isopropanol (3:2, v/v).

 Incubation and Mixing: Vortex the mixture briefly and incubate on ice for 20 minutes, with
occasional vortexing during this period.[3]
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» Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.[3] This will
separate the mixture into an upper organic phase (containing the lipids) and a lower aqueous
phase.

o Collection of Organic Phase: Carefully collect the upper organic phase using a glass Pasteur
pipette and transfer it to a new clean glass tube. Be careful not to disturb the lower agueous
phase or the protein pellet at the interface.

o Re-extraction (Optional but Recommended): To maximize the recovery of apolar lipids, a
second extraction of the lower agqueous phase can be performed. Add 200 pL of hexane to
the remaining lower phase, vortex for 1 minute, and centrifuge again at 2,000 x g for 5
minutes.[3]

o Combine Organic Phases: Collect the upper organic phase from the re-extraction step and
combine it with the first organic extract.

e Washing Step: To remove any co-extracted polar contaminants, add 150 pL of deionized
water to the combined organic phases, vortex briefly, and centrifuge at 2,000 x g for 5
minutes.[3]

e Final Collection: Transfer the final upper organic phase to a new tube.

» Drying: Evaporate the solvent from the lipid extract to dryness under a gentle stream of
nitrogen gas.

» Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream
analysis (e.g., isopropanol, chloroform:methanol 1:1, or the initial mobile phase of your LC-
MS system).

Data Presentation

The hexane-isopropanol method shows high efficiency for the extraction of apolar lipids. A
comparative study of five different lipid extraction solvent systems on human LDL demonstrated
the superiority of the hexane-isopropanol method for certain lipid classes.[3]

Table 1: Relative Extraction Efficiency of Hexane-lIsopropanol Compared to Other Methods
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Hexane- .
o Bligh and Dyer Methanol-
Lipid Class Isopropanol Folch Method
Method TBME Method

Method
Triacylglycerides

Excellent Good Good Good
(TAGS)
Cholesteryl

Excellent Good Good Good
Esters (CEs)
Free Fatty Acids

Excellent Moderate Moderate Moderate
(FFASs)
Phosphatidylchol
, Moderate Excellent Excellent Good
ines (PCs)
Phosphatidylinos
) Poor Excellent Good Moderate
itols (PIs)
Ceramides (Cer) Poor Excellent Good Good

This table is a qualitative summary based on findings that the hexane-isopropanol method is
particularly suitable for the extraction of FFAs, TAGs, and CEs due to their hydrophobicity.[3] In
contrast, methods like the Folch method are more effective for a broader range of lipid classes,
including more polar ones.[3]

Visualizations
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Experimental Workflow for Apolar Lipid Extraction
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Principle of Hexane-Isopropanol Extraction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Hexane-Isopropanol Extraction for
Apolar Lipids such as Cholesteryl Esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255059#hexane-isopropanol-extraction-for-apolar-
lipids-like-ce-20-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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